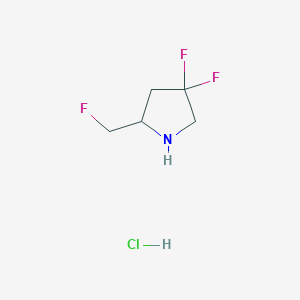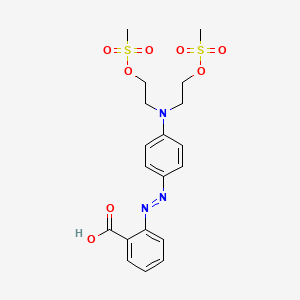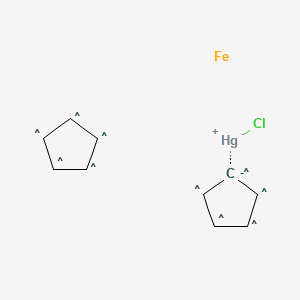
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol . This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorine compounds.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. This compound can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoro-2-(fluoromethyl)pyrrolidine: Similar in structure but without the hydrochloride component.
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride (R-isomer): The R-isomer of the compound, which may have different biological activities.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H9ClF3N |
|---|---|
Peso molecular |
175.58 g/mol |
Nombre IUPAC |
4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H |
Clave InChI |
KDEBIGUTHLUDOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC1(F)F)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)



![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)


![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
